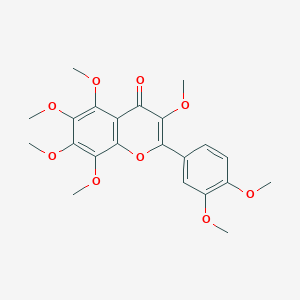

3,3',4',5,6,7,8-Heptamethoxyflavone

概要

説明

3,3',4',5,6,7,8-ヘプタメトキシフラボンは、みかんなどの柑橘類の果皮に見られるフラボノイド化合物です。 抗腫瘍作用や抗炎症作用など、さまざまな生物活性で知られています 。 この化合物は、分子式がC22H24O9で、分子量は432.42 g/molです .

製法

合成経路と反応条件

3,3',4',5,6,7,8-ヘプタメトキシフラボンは、フラボノイド前駆体のメトキシ化を含む化学反応によって合成することができます。 合成は通常、制御された条件下でメトキシ化試薬を用い、フラボノイド構造の特定の位置で目的のメトキシ化を実現します .

工業生産方法

3,3',4',5,6,7,8-ヘプタメトキシフラボンの工業生産は、多くの場合、柑橘類の果皮など、天然資源からの抽出を伴います。 抽出プロセスには、溶媒抽出、精製、結晶化などの工程が含まれ、純粋な化合物を得ます .

準備方法

Synthetic Routes and Reaction Conditions

3,3’,4’,5,6,7,8-Heptamethoxyflavone can be synthesized through chemical reactions involving the methoxylation of flavonoid precursors. The synthesis typically involves the use of methoxy reagents under controlled conditions to achieve the desired methoxylation at specific positions on the flavonoid structure .

Industrial Production Methods

Industrial production of 3,3’,4’,5,6,7,8-heptamethoxyflavone often involves extraction from natural sources, such as the peel of citrus fruits. The extraction process includes steps like solvent extraction, purification, and crystallization to obtain the pure compound .

化学反応の分析

反応の種類

3,3',4',5,6,7,8-ヘプタメトキシフラボンは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、酸化されてさまざまな酸化生成物を生成する可能性があります。

還元: 還元反応は、メトキシ基またはフラボノイドコアを修飾することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな置換反応の触媒が含まれます .

主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はキノン類の生成につながる可能性があり、一方、還元は脱メチル化されたフラボノイド類を生成する可能性があります .

科学研究への応用

3,3',4',5,6,7,8-ヘプタメトキシフラボンは、幅広い科学研究への応用範囲を持っています。

科学的研究の応用

3,3’,4’,5,6,7,8-Heptamethoxyflavone has a wide range of scientific research applications:

作用機序

3,3',4',5,6,7,8-ヘプタメトキシフラボンの作用機序には、さまざまな分子経路の調節が含まれます。 cAMP/ERK/CREB シグナル伝達経路を介して BDNF の発現を誘導し、特定の細胞種におけるホスホジエステラーゼ活性を低下させます 。これらの作用は、神経保護作用と抗炎症作用に貢献しています。

類似化合物の比較

3,3',4',5,6,7,8-ヘプタメトキシフラボンは、メトキシ化の程度が高いため、他のフラボノイド類と比較して生物活性が向上しています。類似した化合物には、以下が含まれます。

- 2'-メトキシフラボン

- 4'-ヒドロキシフラボン

- 4'-メトキシフラボン

- 7-ヒドロキシ-4'-メトキシフラボン

- 3',4'-ジヒドロキシフラボン

- 3',4'-ジメトキシフラボン

- ルテオリン

- ノビレチン

これらの化合物は構造的に類似していますが、メトキシ化の程度と特定の生物活性は異なります。

類似化合物との比較

3,3’,4’,5,6,7,8-Heptamethoxyflavone is unique due to its high degree of methoxylation, which enhances its biological activity compared to other flavonoids. Similar compounds include:

- 2’-Methoxyflavone

- 4’-Hydroxyflavone

- 4’-Methoxyflavone

- 7-Hydroxy-4’-methoxyflavone

- 3’,4’-Dihydroxyflavone

- 3’,4’-Dimethoxyflavone

- Luteolin

- Nobiletin

These compounds share structural similarities but differ in their degree of methoxylation and specific biological activities.

生物活性

3,3',4',5,6,7,8-Heptamethoxyflavone (HMF) is a polymethoxylated flavonoid predominantly found in citrus fruits. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, neuroprotective, and chemopreventive effects. The following sections will explore the biological activities of HMF in detail, supported by research findings and data tables.

- Chemical Formula : C22H24O9

- Molecular Weight : 416.42 g/mol

- CAS Number : 1611-40-1

HMF exhibits its biological effects through various mechanisms:

- Anti-inflammatory Activity : HMF has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-4. In a study involving mice, HMF administration reduced IL-4 production in spleen cells and modulated immune responses by promoting interferon-gamma production while suppressing IgE levels .

- Neuroprotective Effects : Research indicates that HMF protects against neuronal cell death and memory impairment in models of global cerebral ischemia. It is believed to exert these effects by reducing oxidative stress and inflammation in the brain .

- Chemopreventive Properties : HMF has demonstrated anti-tumor activity by inhibiting collagenase activity and inducing type I procollagen synthesis in human dermal fibroblasts (HDFn). This suggests potential applications in skin health and anti-aging formulations .

In Vitro Studies

A significant body of research has focused on the in vitro effects of HMF on various cell types:

In Vivo Studies

In vivo studies have further elucidated the biological activities of HMF:

Case Study 1: Neuroprotective Effects

In a controlled study examining the neuroprotective effects of HMF on mice subjected to global cerebral ischemia, researchers observed significant reductions in markers of neuronal damage and improved cognitive function post-treatment. The study highlighted HMF's potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Anti-inflammatory Mechanisms

Another study investigated the anti-inflammatory properties of HMF through its action on macrophage scavenger receptors and hepatic LDL receptors. The results indicated that HMF could modulate lipid metabolism while exerting anti-inflammatory effects, suggesting its utility in metabolic disorders .

特性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-3,5,6,7,8-pentamethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O9/c1-24-12-9-8-11(10-13(12)25-2)16-19(27-4)15(23)14-17(26-3)20(28-5)22(30-7)21(29-6)18(14)31-16/h8-10H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXJHQZOHUYEGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70151912 | |

| Record name | 3,3',4',5,6,7,8-Heptamethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Methoxynobiletin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1178-24-1 | |

| Record name | 3,5,6,7,8,3′,4′-Heptamethoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1178-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3',4',5,6,7,8-Heptamethoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001178241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3',4',5,6,7,8-Heptamethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,6,7,8,3',4'-HEPTAMETHPHOXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/288R4CAV1V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methoxynobiletin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

129 - 131 °C | |

| Record name | 3-Methoxynobiletin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the antiproliferative activity of 3,3′,4′,5,6,7,8-Heptamethoxyflavone (HMF)?

A: HMF has demonstrated antiproliferative activity against several tumor cell lines while exhibiting weaker effects on normal human cell lines []. Its potency is comparable to other flavonoids like luteolin, natsudaidain, and quercetin [].

Q2: How does the structure of HMF relate to its antiproliferative activity?

A: The ortho-catechol moiety in ring B and a C2-C3 double bond are crucial for HMF's antiproliferative activity. Additionally, the presence of a C-3 hydroxyl group and a C-8 methoxyl group are essential for high activity in polymethoxylated flavones like HMF [].

Q3: Does HMF interact with the P-glycoprotein (P-gp) drug efflux transporter?

A: Yes, HMF has been identified as a specific inhibitor of P-gp, a drug efflux transporter []. It increases the cellular uptake of vinblastine, a known P-gp substrate, without affecting the uptake of other molecules like 3-O-methylglucose or phenylalanine [].

Q4: Does HMF affect cytochrome P450 3A4 (CYP3A4) activity?

A: No, unlike some other flavonoids, HMF does not inhibit the 6β-hydroxylation of testosterone catalyzed by CYP3A4, indicating a lack of interaction with this important drug-metabolizing enzyme [].

Q5: How does HMF compare to other polymethoxylated flavones in terms of P-gp inhibition?

A: Among HMF, tangeretin, and nobiletin, all found in orange juice, tangeretin exhibits the most potent P-gp inhibitory activity, followed by HMF and then nobiletin [].

Q6: What is the potential of HMF in addressing multidrug resistance?

A: HMF's ability to specifically inhibit P-gp without affecting CYP3A4 activity makes it a potential candidate for reversing multidrug resistance. By inhibiting P-gp, HMF could potentially enhance the intracellular accumulation and efficacy of anticancer drugs that are substrates of this efflux pump [].

Q7: Does HMF play a role in the therapeutic effects of Rikkunshito?

A: Rikkunshito, a traditional Japanese medicine, contains HMF as one of its active ingredients [, ]. HMF exhibits 5-HT2B receptor antagonistic effects in vitro, and its presence in Rikkunshito may contribute to the preparation's ability to suppress cisplatin-induced decreases in plasma acylated-ghrelin levels and food intake [].

Q8: What is known about the pharmacokinetics of HMF after oral administration of Rikkunshito?

A: Following oral administration of Rikkunshito (7.5 g/day) in healthy volunteers, HMF was detectable in both plasma and urine samples []. The Cmax of HMF was observed to be 105 pg/mL (geometric mean; 95% CI: 75.6-144), and the AUC0-last was 225 pg·h/mL (geometric mean; 95% CI: 157-322) [].

Q9: In which natural sources can HMF be found?

A: HMF has been identified in various citrus fruits and their derived products, including Citrus clementine essential oil [], Citrus changshan-huyou [], orange juice [], and the pericarp of Citrus reticulata “Chachi” []. It's also found in the traditional Chinese medicine formula, Naodesheng Tablet (Naodesheng Pian), which contains five herbal medicines [].

Q10: What are the potential applications of HMF in treating central nervous system disorders?

A: Preclinical studies suggest that HMF, alongside other citrus-derived polymethoxylated flavones, holds promise for preventing neurodegenerative and neurological disorders []. In animal models, HMF exhibited neuroprotective effects and improved cognitive function, potentially by mitigating oxidative stress, neuroinflammation, neurodegeneration, and synaptic dysfunction [].

Q11: Are there any known analytical methods to quantify HMF?

A: Researchers often employ high-performance liquid chromatography (HPLC) techniques, particularly normal-phase HPLC, to isolate and quantify HMF in complex mixtures like citrus essential oils [, ]. Sophisticated techniques like ultra-high-performance liquid chromatography coupled with quadrupole-Orbitrap mass spectrometry (UHPLC-Q-Orbitrap MS/MS) have also been used to identify and quantify HMF in traditional Chinese medicines [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。